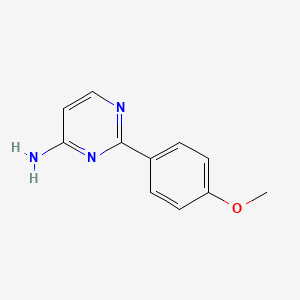
2-(4-Methoxyphenyl)-4-pyrimidinamine
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-4-pyrimidinamine (MPP) is a novel pyrimidine derivative that has recently been studied for its potential applications in medicinal chemistry. MPP has been identified as a promising compound for its ability to modulate various biological processes and its potential to act as a drug target. MPP has also been studied for its use in laboratory experiments, providing researchers with a unique tool to study various biological processes.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-4-pyrimidinamine has been studied for its potential applications in medicinal chemistry, as it has been identified as a promising compound for its ability to modulate various biological processes and its potential to act as a drug target. This compound has also been studied for its use in laboratory experiments, providing researchers with a unique tool to study various biological processes. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential to inhibit tumor growth and metastasis, as well as its ability to modulate the activity of certain enzymes. In addition, this compound has been studied for its potential to modulate the activity of certain hormones, such as adrenaline and cortisol.
Mécanisme D'action
The exact mechanism of action of 2-(4-Methoxyphenyl)-4-pyrimidinamine is not yet fully understood, however, it is believed to act by modulating various biological processes. This compound has been shown to inhibit the growth of various cancer cell lines, by inhibiting the activity of certain enzymes and hormones. Additionally, this compound has been studied for its potential to modulate the activity of certain enzymes, such as the enzyme responsible for the breakdown of certain proteins.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate various biochemical and physiological processes. This compound has been shown to inhibit the growth of various cancer cell lines, by inhibiting the activity of certain enzymes and hormones. Additionally, this compound has been studied for its potential to modulate the activity of certain hormones, such as adrenaline and cortisol. Additionally, this compound has been studied for its ability to modulate the activity of certain enzymes, such as the enzyme responsible for the breakdown of certain proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methoxyphenyl)-4-pyrimidinamine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and can be synthesized in high yields, making it a cost-effective option for research. Additionally, this compound is a relatively stable compound, making it suitable for use in a variety of experiments. The major limitation of this compound is that its exact mechanism of action is not yet fully understood, making it difficult to accurately predict its effects in various experiments.
Orientations Futures
The potential applications of 2-(4-Methoxyphenyl)-4-pyrimidinamine are vast and there are many future directions for research. One potential future direction is to further explore the mechanism of action of this compound and to develop new methods for synthesizing the compound. Additionally, further research into the potential applications of this compound in medicinal chemistry is warranted, as it has been identified as a promising compound for its ability to modulate various biological processes. Additionally, further research into the potential of this compound to modulate the activity of certain hormones, such as adrenaline and cortisol, is warranted. Finally, further research into the potential of this compound to modulate the activity of certain enzymes, such as the enzyme responsible for the breakdown of certain proteins, is also warranted.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)11-13-7-6-10(12)14-11/h2-7H,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHVMLMCXPCVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

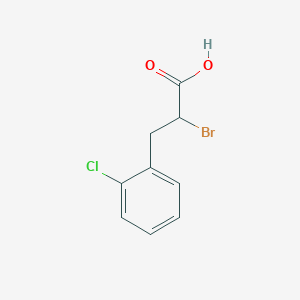
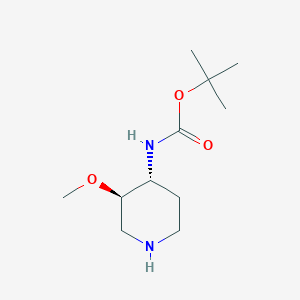
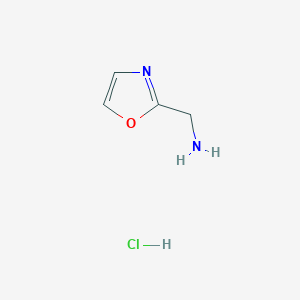
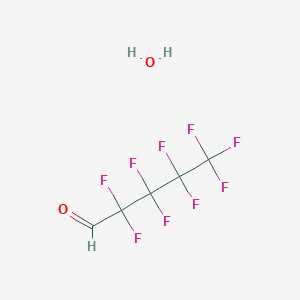

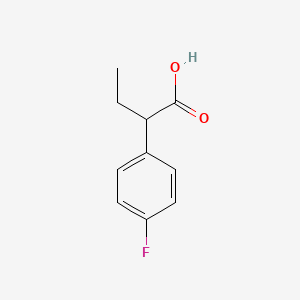

![1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol](/img/structure/B3166137.png)

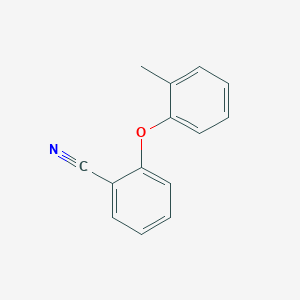
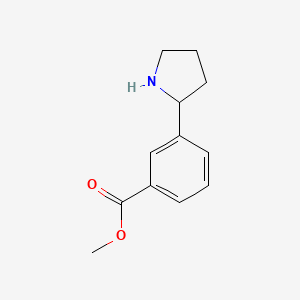

![[2-(3-Methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3166176.png)
![4-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B3166181.png)